molecular formula C12H10O6 B12577816 [1,1'-Biphenyl]-2,3,3',4,4',5'-hexol CAS No. 301823-87-0

[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol

Cat. No.: B12577816
CAS No.: 301823-87-0
M. Wt: 250.20 g/mol
InChI Key: FEFLVGLIEFFBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol typically involves multi-step organic reactions. One common method includes the hydroxylation of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the addition of hydroxyl groups to the biphenyl core .

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biphenyl derivatives with altered functional groups, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also serve as a model compound for studying the interactions of polyphenolic compounds with biological systems .

Medicine

In medicine, [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

Industrially, the compound is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress levels .

Properties

CAS No.

301823-87-0

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

4-(3,4,5-trihydroxyphenyl)benzene-1,2,3-triol

InChI

InChI=1S/C12H10O6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4,13-18H

InChI Key

FEFLVGLIEFFBTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=C(C(=C2)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.